molecular formula C7H6BrNO3 B1434329 Methyl 2-broMo-5-hydroxyisonicotinate CAS No. 1256810-42-0

Methyl 2-broMo-5-hydroxyisonicotinate

Cat. No.: B1434329
CAS No.: 1256810-42-0
M. Wt: 232.03 g/mol
InChI Key: ULFRHKCPMNCMPU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-hydroxyisonicotinate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of isonicotinic acid, featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-hydroxyisonicotinate typically involves the bromination of methyl 5-hydroxyisonicotinate. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve methyl 5-hydroxyisonicotinate in acetic acid.
  • Add bromine dropwise while maintaining the reaction temperature below 10°C.
  • Stir the reaction mixture for several hours until the bromination is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 2-bromo-5-oxoisonicotinate.

    Reduction: Methyl 5-hydroxyisonicotinate.

Scientific Research Applications

Methyl 2-bromo-5-hydroxyisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-hydroxyisonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-hydroxyisonicotinate: Similar structure but with different substitution pattern.

    Methyl 2-chloro-5-hydroxyisonicotinate: Chlorine atom instead of bromine.

    Methyl 2-bromo-5-methoxyisonicotinate: Methoxy group instead of hydroxyl group.

Uniqueness

Methyl 2-bromo-5-hydroxyisonicotinate is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-bromo-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRHKCPMNCMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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